molecular formula C25H54ClN B14451018 N-dodecyl-N-methyldodecan-1-amine;hydrochloride CAS No. 77355-04-5

N-dodecyl-N-methyldodecan-1-amine;hydrochloride

Cat. No.: B14451018
CAS No.: 77355-04-5
M. Wt: 404.2 g/mol
InChI Key: DULAEBAGAYVIDN-UHFFFAOYSA-N
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Description

N-dodecyl-N-methyldodecan-1-amine;hydrochloride is a chemical compound with the molecular formula C25H53N. It is a quaternary ammonium compound, often used in various industrial and research applications due to its surfactant properties. This compound is known for its ability to interact with biological membranes, making it useful in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dodecyl-N-methyldodecan-1-amine typically involves the alkylation of dodecylamine with methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrogen iodide formed during the reaction. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of N-dodecyl-N-methyldodecan-1-amine is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to maintain the purity and stability of the compound, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

N-dodecyl-N-methyldodecan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to primary amines under specific conditions.

    Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Alkyl halides and other electrophiles are used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Primary amines

    Substitution: Various substituted amines depending on the nucleophile used

Scientific Research Applications

N-dodecyl-N-methyldodecan-1-amine is widely used in scientific research due to its surfactant properties. Some of its applications include:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins and lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of N-dodecyl-N-methyldodecan-1-amine involves its interaction with lipid bilayers and biological membranes. It disrupts the membrane structure, leading to increased permeability. This property is exploited in drug delivery systems to enhance the absorption of therapeutic agents. The compound targets lipid molecules and proteins within the membrane, altering their function and structure.

Comparison with Similar Compounds

Similar Compounds

  • N-dodecylmethylamine
  • N-benzyl-N-methyldodecan-1-amine
  • N-methyldecan-1-amine

Uniqueness

N-dodecyl-N-methyldodecan-1-amine is unique due to its dual long alkyl chains, which enhance its surfactant properties compared to similar compounds. This structural feature allows it to interact more effectively with lipid bilayers, making it particularly useful in applications requiring membrane disruption.

Properties

CAS No.

77355-04-5

Molecular Formula

C25H54ClN

Molecular Weight

404.2 g/mol

IUPAC Name

N-dodecyl-N-methyldodecan-1-amine;hydrochloride

InChI

InChI=1S/C25H53N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26(3)25-23-21-19-17-15-13-11-9-7-5-2;/h4-25H2,1-3H3;1H

InChI Key

DULAEBAGAYVIDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)CCCCCCCCCCCC.Cl

Origin of Product

United States

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